Lipophilicity (XLogP3) Bridges the Gap Between Unsubstituted Core and 2-Aryl Analogs
The target compound exhibits a computed XLogP3 of 2.4 [1], positioned between the unsubstituted 2-(imidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 664367-52-6) with LogP ~1.54 and the 2-p-tolyl analog lacking the 6-methyl group (CAS 885272-80-0) with LogP ~3.51 . This intermediate lipophilicity falls within the optimal range (LogP 1–3) for CNS drug candidates, whereas the unsubstituted analog may suffer from poor passive permeability and the 2-p-tolyl analog may encounter solubility-limited absorption issues.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | CAS 885272-80-0 (LogP 3.51); CAS 664367-52-6 (LogP 1.54) |
| Quantified Difference | ΔLogP = -1.11 vs CAS 885272-80-0; ΔLogP = +0.86 vs CAS 664367-52-6 |
| Conditions | Computed values: XLogP3 (PubChem) for target; experimental LogP (Chemsrc) for comparators |
Why This Matters
A LogP of 2.4 places this compound closer to Lipinski's optimal range for oral bioavailability compared to both more polar and more lipophilic in-class alternatives, making it a better starting point for lead optimization programs targeting CNS or intracellular targets.
- [1] PubChem. 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine: XLogP3 = 2.4. PubChem CID: 24256849. https://pubchem.ncbi.nlm.nih.gov/compound/C17H19N3 View Source
